9-Amino-1-nonanol

Descripción general

Descripción

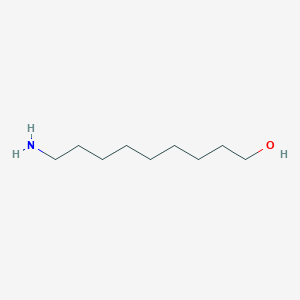

9-Amino-1-nonanol: is an organic compound with the molecular formula C9H21NO . It is a derivative of nonanol, where an amino group is attached to the ninth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 9-Amino-1-nonanol can be synthesized through several methods. One common approach involves the reduction of 9-nitro-1-nonanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 9-oxononanoic acid with ammonia and a reducing agent such as sodium borohydride.

Industrial Production Methods: In industrial settings, this compound can be produced from renewable sources like oleic acid. The process involves multiple steps, including the activation of recombinant enzyme reactions in whole-cell biocatalysis. This method allows for the production of various C9 chemicals, including this compound, with high conversion rates .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 9-Amino-1-nonanol can undergo oxidation to form 9-aminononanoic acid.

Reduction: The compound can be reduced to form 9-amino-1-nonane.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: 9-Aminononanoic acid.

Reduction: 9-Amino-1-nonane.

Substitution: Various substituted nonanol derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

9-Amino-1-nonanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: The compound is utilized in the study of enzyme reactions and metabolic pathways.

Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 9-Amino-1-nonanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and reactivity. These interactions can modulate enzyme activity, cellular signaling pathways, and other biological processes .

Comparación Con Compuestos Similares

1-Amino-9-nonanol: Similar structure but with the amino group attached to the first carbon.

9-Amino-1-decanol: Similar structure but with an additional carbon in the chain.

9-Amino-1-octanol: Similar structure but with one less carbon in the chain.

Uniqueness: 9-Amino-1-nonanol is unique due to its specific positioning of the amino and hydroxyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in biological systems and industrial applications, making it a valuable compound in various fields .

Actividad Biológica

9-Amino-1-nonanol, a C9 aliphatic amino alcohol, has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H21NO

- Molecular Weight : 171.27 g/mol

- CAS Number : 109055-42-7

This compound exhibits its biological effects primarily through interactions with various enzymes and proteins. The compound is known to disrupt cellular processes by:

- Modulating Enzyme Activity : It interacts with enzymes such as fatty acid double bond hydratase and ω-aminotransferases, influencing fatty acid metabolism and biosynthesis pathways.

- Disrupting Cell Membrane Integrity : It has been observed to compromise cell membrane integrity in fungal cells, leading to apoptosis through the accumulation of reactive oxygen species (ROS).

- Influencing Mitochondrial Function : The compound affects mitochondrial activity, which is crucial for cellular energy metabolism and apoptosis regulation.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. In laboratory studies, it has been shown to:

- Disrupt the cell membrane of fungi such as Candida albicans.

- Induce oxidative stress leading to cell death at certain concentrations.

Cellular Signaling

The compound also plays a role in modulating cellular signaling pathways:

- It influences gene expression related to stress responses.

- Alters metabolic pathways associated with lipid metabolism.

Dosage Effects in Animal Models

Studies involving animal models have revealed varying effects based on dosage:

- Low Doses : Beneficial effects such as enhanced antifungal activity without significant toxicity.

- High Doses : Potential cytotoxic effects leading to adverse reactions.

Interaction with Enzymes

This compound interacts with several key enzymes:

| Enzyme | Function | Effect of this compound |

|---|---|---|

| Fatty Acid Double Bond Hydratase | Metabolism of fatty acids | Inhibition |

| ω-Aminotransferases | Amino acid metabolism | Activation |

| Lipase | Lipid breakdown | Modulation |

Metabolic Pathways

The compound is involved in several metabolic pathways:

- Biosynthesis of ω-aminoalkanoic acids : Essential for producing various bioactive compounds.

- Tricarboxylic Acid Cycle : Plays a role in energy production within cells .

Study 1: Antifungal Efficacy

In a controlled laboratory setting, this compound was tested against Candida albicans:

- Method : Disk diffusion assay.

- Results : Showed significant inhibition zones at concentrations of 0.5 mg/mL and higher.

Study 2: Cellular Toxicity Assessment

A study assessed the cytotoxic effects of varying concentrations of this compound on mammalian cell lines:

Q & A

Basic Research Questions

Q. How can I synthesize 9-Amino-1-nonanol with high purity for experimental use?

- Methodological Answer : Synthesis typically involves reductive amination of 9-oxononanal using ammonia and a reducing agent (e.g., sodium cyanoborohydride). Purification steps may include column chromatography (silica gel, eluting with ethyl acetate/methanol mixtures) followed by recrystallization. Characterize purity via NMR (¹H/¹³C) and HPLC (C18 column, acetonitrile/water mobile phase). Ensure solvent removal under vacuum to avoid degradation .

Q. What analytical techniques are most suitable for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structure via ¹H (δ 1.2–1.6 ppm for aliphatic protons) and ¹³C (δ 40–60 ppm for amine-bearing carbons).

- HPLC : Use a refractive index detector with a polar stationary phase to assess purity (>98%).

- FTIR : Identify functional groups (N-H stretch ~3300 cm⁻¹, O-H stretch ~3400 cm⁻¹).

- Mass Spectrometry (EI-MS) : Confirm molecular ion [M+H]⁺ at m/z 160.2. Report data to 3 significant figures, aligning with instrumental precision .

Q. How should this compound be stored to maintain stability during long-term experiments?

- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Monitor degradation via periodic HPLC analysis. Avoid aqueous solutions unless buffered (pH 7–8), as acidic/basic conditions may hydrolyze the amine group .

Advanced Research Questions

Q. How should I design experiments to investigate solvent effects on the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Variables : Test solvents of varying polarity (e.g., DMSO, THF, ethanol).

- Controls : Use a fixed concentration of this compound (e.g., 0.1 M) and reaction temperature (25°C).

- Outcome Metrics : Measure reaction rate via GC-MS or UV-Vis spectroscopy.

- Statistical Framework : Apply one-way ANOVA to compare means across solvent groups, ensuring p < 0.05 for significance .

Q. How can I resolve contradictory results in the catalytic activity of this compound across different pH conditions?

- Methodological Answer :

- Replicate Experiments : Perform triplicate trials to rule out procedural variability.

- Control Variables : Standardize ionic strength (e.g., 0.1 M KCl) and temperature.

- Data Analysis : Use Tukey’s HSD post-hoc test after ANOVA to identify specific pH levels with divergent outcomes. Re-examine protonation states via computational pKa prediction tools .

Q. What computational methods are recommended to model the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., oxidoreductases).

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic properties (HOMO/LUMO energies).

- Validation : Cross-reference computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do I statistically analyze the impact of temperature and pressure on the solubility of this compound in supercritical CO₂?

- Methodological Answer :

- Experimental Design : Use a factorial design (e.g., 3×3 matrix: 40–60°C, 100–200 bar).

- Data Collection : Measure solubility gravimetrically.

- Analysis : Perform two-way ANOVA to isolate temperature/pressure effects and interactions. Report confidence intervals (95%) for regression coefficients .

Q. Data Presentation Guidelines

- Tables : Use Roman numerals (e.g., Table I) with footnotes explaining abbreviations. Avoid shading or internal lines. Report means ± SD (e.g., 0.45 ± 0.02 mg/mL) .

- Figures : Include error bars with defined values (e.g., SEM) in captions. Avoid interpretive comments in figure legends .

Propiedades

IUPAC Name |

9-aminononan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAPHXHHULDDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599955 | |

| Record name | 9-Aminononan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109055-42-7 | |

| Record name | 9-Aminononan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.